Cas no 73366-08-2 ((1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol)

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol structure
73366-08-2 structure
Product Name:(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol
CAS-nummer:73366-08-2
MF:C10H18O
MW:154.249323368073
MDL:MFCD34562791
CID:2006217
PubChem ID:11892930
Update Time:2025-05-22

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (-)-isopinocampheol
    • (-)-Pinocampheol
    • (1S)-(2endoH)-pinan-3endo-ol
    • (1S, 2R, 3R, 5R)-3-Pinanol
    • (1S:2R:3R)-Pinanol-(3)
    • (2exoH)-pinan-3exo-ol
    • 3-pinanol
    • 3beta-Hydroxy-10alpha-pinan
    • borneol
    • d,l-Isopinocamphenol
    • iso-pinocampheol
    • Isopinocamphenol
    • isopinocampheol
    • rac-Isopinocampheol
    • (1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol
    • EINECS 252-882-3
    • 983-480-2
    • (1S,2R,3S,5R)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-ol
    • 6L39MY43QK
    • Neopinocampheol, (+)-
    • (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
    • (+)-Neopinocampheol
    • EN300-20064426
    • 73366-08-2
    • DTXSID601208045
    • Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1S,2R,3S,5R)-
    • Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, [1S-(1alpha,2alpha,3alpha,5alpha)]-
    • (+)-3alpha-Hydroxy-10alpha-pinane
    • 36129-11-0
    • (1S-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
    • G32453
    • DTXCID201639440
    • MDL: MFCD34562791
    • Inchi: 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1
    • InChI-sleutel: REPVLJRCJUVQFA-HXFLIBJXSA-N
    • LACHT: O[C@H]1C[C@H]2C[C@@H]([C@H]1C)C2(C)C

Berekende eigenschappen

  • Exacte massa: 154.135765193Da
  • Monoisotopische massa: 154.135765193Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 174
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 20.2Ų

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20064426-0.1g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
0.1g
$62.0 2023-09-16
Enamine
EN300-20064426-0.25g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
0.25g
$88.0 2023-09-16
Enamine
EN300-20064426-0.5g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
0.5g
$164.0 2023-09-16
Enamine
EN300-20064426-1.0g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
1g
$241.0 2023-06-03
Enamine
EN300-20064426-2.5g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
2.5g
$474.0 2023-09-16
Enamine
EN300-20064426-5.0g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
5g
$701.0 2023-06-03
Enamine
EN300-20064426-10.0g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
10g
$1040.0 2023-06-03
Enamine
EN300-20064426-0.05g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
0.05g
$39.0 2023-09-16
Enamine
EN300-20064426-1g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
1g
$241.0 2023-09-16
Enamine
EN300-20064426-5g
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
73366-08-2 95%
5g
$701.0 2023-09-16

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